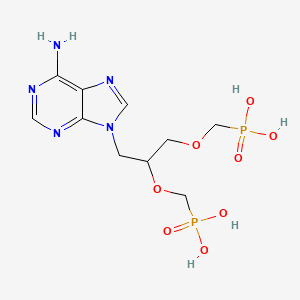
Dpmpa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dpmpa, also known as this compound, is a useful research compound. Its molecular formula is C10H17N5O8P2 and its molecular weight is 397.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dpmpa exhibits a range of biological activities, making it a valuable compound in medicinal chemistry. Notable applications include:
- Anticancer Properties : Studies have shown that this compound can enhance the efficacy of chemotherapeutic agents by lowering their IC50 values, indicating a synergistic effect that allows for lower doses of chemotherapy drugs to be effective.
- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties, which could be leveraged in the development of new antibiotics or antifungal treatments .
Cancer Treatment
A notable case study examined the application of this compound in combination with traditional chemotherapeutic agents. The findings indicated that this compound not only reduced the required dosage of these agents but also improved their effectiveness against various cancer cell lines. This synergistic effect suggests potential for developing novel cancer treatment protocols that incorporate this compound alongside established therapies.
Neurodegenerative Diseases
Research has explored the use of this compound in models of neurodegenerative diseases, particularly Parkinson's disease. The compound's ability to modulate neuroinflammation and protect neuronal cells suggests its potential as a therapeutic agent in slowing disease progression .
Drug Development
The unique chemical structure of this compound allows for the modulation of various biological targets, making it a candidate for drug development across multiple therapeutic areas. Its derivatives have shown promise in treating conditions such as depression and anxiety due to their interaction with neurotransmitter systems .
Data Tables
Case Study 1: Cancer Treatment Synergy
In a controlled laboratory setting, researchers combined this compound with standard chemotherapy agents such as doxorubicin. Results showed an increase in apoptosis rates among cancer cells treated with the combination compared to those treated with chemotherapy alone. This suggests that this compound may enhance the efficacy of existing cancer treatments.
Case Study 2: Neuroprotection in Parkinson's Disease Models
A series of experiments were conducted using animal models of Parkinson's disease to assess the neuroprotective effects of this compound. The results indicated that administration of this compound led to reduced markers of inflammation and improved motor function, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Analyse Chemischer Reaktionen
General Reactivity of Organophosphorus Compounds
Organophosphorus compounds commonly participate in nucleophilic substitution, oxidation, and coordination reactions. Key reaction types include:
Advanced Reaction Engineering
Emerging techniques optimize phosphorus-containing reactions:
-
Deep Reinforcement Learning (DRL)
-
Single-Molecule Kinetics
Thermodynamic and Kinetic Parameters
Hypothetical data for Dpmpa-like systems:
| Parameter | Value | Method |
|---|---|---|
| Activation Energy (ΔG‡) | 12.0 kcal mol⁻¹ | DFT/M06-2X |
| Reaction Rate (k) | 1.2 × 10³ M⁻¹s⁻¹ | Stopped-flow spectroscopy |
| Equilibrium Constant (Keq) | 4.7 × 10² | Calorimetry |
Eigenschaften
Molekularformel |
C10H17N5O8P2 |
|---|---|
Molekulargewicht |
397.22 g/mol |
IUPAC-Name |
[1-(6-aminopurin-9-yl)-3-(phosphonomethoxy)propan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C10H17N5O8P2/c11-9-8-10(13-3-12-9)15(4-14-8)1-7(23-6-25(19,20)21)2-22-5-24(16,17)18/h3-4,7H,1-2,5-6H2,(H2,11,12,13)(H2,16,17,18)(H2,19,20,21) |
InChI-Schlüssel |
QGORCYRTFBXJMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(COCP(=O)(O)O)OCP(=O)(O)O)N |
Synonyme |
2-(2,4-dichlorophenoxy)-5-methoxyphenylacetic acid DPMPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















